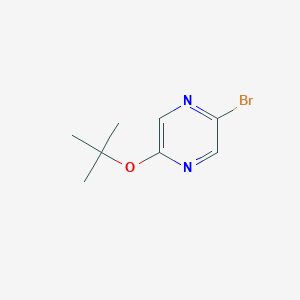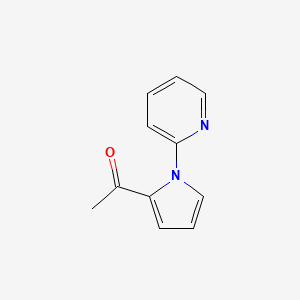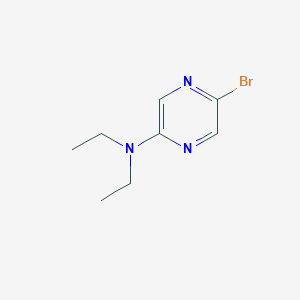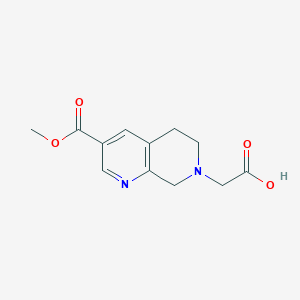
2-(2-(Piperidin-4-yl)ethyl)pyridine
説明
“2-(2-(Piperidin-4-yl)ethyl)pyridine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry due to their importance in the pharmaceutical industry . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis
The molecular structure of “2-(2-(Piperidin-4-yl)ethyl)pyridine” includes a piperidine ring and a pyridine ring . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The pyridine ring is a six-membered heterocycle with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Piperidine derivatives, including “2-(2-(Piperidin-4-yl)ethyl)pyridine”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular formula of “2-(2-(Piperidin-4-yl)ethyl)pyridine” is C10H14N2, and its molecular weight is 162.23 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用
Pharmacology: Dual Inhibitors Development
In pharmacology, this compound has been utilized in the design of dual inhibitors targeting resistant forms of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the treatment of certain types of cancers . The ability to inhibit multiple targets with a single molecule is a significant advancement in cancer therapy, potentially leading to more effective treatments with fewer side effects.
Medicinal Chemistry: Synthesis of Biologically Active Piperidines
The piperidine moiety is a common feature in many pharmaceuticals. Recent advances in the synthesis of piperidine derivatives, including those related to “2-[2-(4-piperidinyl)ethyl]pyridine”, have led to the development of new drugs. These synthetic methods have been crucial for creating biologically active compounds for drug discovery .
Materials Science: Stationary Phases in Chromatography
In materials science, derivatives of piperidine, such as “2-[2-(4-piperidinyl)ethyl]pyridine”, have been linked with silica to create stationary phases for chiral and achiral separations in supercritical fluid chromatography . This application is vital for the purification of complex mixtures and the analysis of pharmaceuticals.
Biotechnology: Cell Proliferation and Survival Studies
This compound has been used in biotechnological research to study its effects on the proliferation and survival of various cell types, including human umbilical vein endothelial cells (HUVECs) and lung microvascular endothelial cells (HMVECs) . Understanding these effects is crucial for developing treatments for diseases that affect cell growth and survival.
Environmental Science: Analytical Applications
While specific environmental applications of “2-[2-(4-piperidinyl)ethyl]pyridine” are not directly mentioned in the available literature, piperidine derivatives are often used in analytical chemistry, which can include environmental monitoring and the detection of pollutants. Their role in developing analytical methods contributes to environmental protection and safety .
Organic Chemistry: Multicomponent Reactions
In organic chemistry, “2-[2-(4-piperidinyl)ethyl]pyridine” can be involved in multicomponent reactions (MCRs), which are efficient processes that allow the synthesis of complex molecules from simpler reagents in a single reaction vessel . MCRs are valuable for creating diverse chemical libraries for drug screening.
Chemical Physics: Reaction Mechanism Studies
The compound’s structure makes it a candidate for studying reaction mechanisms in chemical physics. Its piperidine ring can undergo various intra- and intermolecular reactions, providing insights into the behavior of nitrogen-containing heterocycles .
Neuropharmacology: Neurotransmitter Transporter Inhibition
Piperidine derivatives have been investigated as potential inhibitors of neurotransmitter transporters, which are important targets for the treatment of neurological disorders. By modulating the activity of these transporters, researchers aim to develop new therapies for conditions such as depression and anxiety .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes “2-(2-(Piperidin-4-yl)ethyl)pyridine”.
特性
IUPAC Name |
2-(2-piperidin-4-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJDNHHQKEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672946 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Piperidin-4-yl)ethyl)pyridine | |
CAS RN |
1001754-72-8 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)


![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)



![3-[(6-Chloro-pyridazin-3-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1501281.png)


